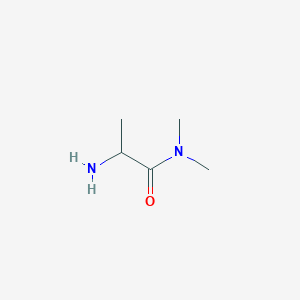

2-amino-N,N-dimethylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGOLVWRKEQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-N,N-dimethylpropanamide chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Amino-N,N-dimethylpropanamide: Structure, Synthesis, and Applications

Introduction

This compound, an N,N-dimethylated derivative of the amino acid alanine, represents a valuable molecular building block for researchers in organic synthesis and medicinal chemistry. Its structure combines the chirality and reactive primary amine of a natural amino acid with a tertiary amide group, a feature known to enhance metabolic stability and modify solubility profiles in drug candidates. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven synthesis protocol, analytical characterization methods, and its strategic importance in the context of modern drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

IUPAC Nomenclature and Structural Details

The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to by synonyms such as N¹,N¹-dimethylalaninamide or DL-alaninedimethylamide.[1] The core structure consists of a three-carbon propanamide backbone. A primary amine (-NH₂) is attached to the alpha-carbon (C2), and the amide nitrogen is substituted with two methyl groups.

Physicochemical Data

The compound's physical and chemical properties dictate its handling, reactivity, and pharmacokinetic potential. The data below is summarized for the base compound and its common hydrochloride salt.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Exact Mass | 116.094963011 Da | [1] |

| CAS Number | 124491-96-9 | [2] |

| Appearance (HCl Salt) | White crystalline powder | [3] |

| Melting Point (HCl Salt) | 139-141 °C | [3] |

| Solubility (HCl Salt) | Soluble in water and organic solvents | [3] |

| XLogP3-AA (Computed) | -0.8 | [1] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | [1] |

| Hydrogen Bond Acceptor Count | 2 (from C=O and -N(CH₃)₂) | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and coupling conditions to ensure high purity and yield. The following protocol is a robust and validated method starting from commercially available N-Boc-Alanine.

Rationale for the Synthetic Strategy

The synthetic challenge lies in selectively forming the N,N-dimethylamide without interfering with the primary amine at the alpha-position. A standard peptide coupling strategy is employed, which follows a logical three-stage process:

-

N-Protection: The alpha-amine of alanine is temporarily masked with a tert-butyloxycarbonyl (Boc) group. This prevents its nucleophilic character from interfering with the subsequent amide bond formation.

-

Amide Coupling: The carboxylic acid of N-Boc-alanine is activated to facilitate nucleophilic attack by dimethylamine, thereby forming the desired tertiary amide.

-

Deprotection: The Boc group is removed under acidic conditions to liberate the primary alpha-amine, yielding the final product.

This sequence ensures that the desired transformations occur at the correct functional groups, a cornerstone of trustworthy and reproducible organic synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-amino-N,N-dimethylpropanamide

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Alanine (10.0 g, 52.8 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Coupling Agents: To the cooled solution, add N-Hydroxybenzotriazole (HOBt) (7.8 g, 57.0 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (11.1 g, 58.1 mmol). Stir the mixture at 0 °C for 20 minutes until the reagents are fully dissolved.

-

Amine Addition: Slowly bubble dimethylamine gas through the solution for 30 minutes, or add a 2.0 M solution of dimethylamine in THF (30 mL, 60 mmol) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as a viscous oil or solid.

Step 2: Deprotection to Yield this compound

-

Dissolution: Dissolve the crude product from Step 1 in 50 mL of DCM.

-

Acidolysis: Add 50 mL of a 4 M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base if required.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Analytical Characterization

Structural confirmation is essential for validating the synthesis. A combination of spectroscopic techniques provides unambiguous identification.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the α-CH proton, the α-CH₃ protons, the two N-CH₃ groups (which may be non-equivalent due to restricted rotation around the amide bond), and the -NH₂ protons. |

| ¹³C NMR | Resonances for the amide carbonyl carbon, the α-carbon, the α-methyl carbon, and the two N-methyl carbons. |

| Mass Spec (ESI-MS) | The protonated molecule [M+H]⁺ should be observed at m/z 117.1. Tandem MS/MS experiments would likely show characteristic fragmentation patterns, such as the loss of the dimethylamino group.[4] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and a strong amide C=O stretch (~1630-1650 cm⁻¹). |

Applications in Drug Development

The unique structural features of this compound make it a strategic component in the design of novel therapeutics.

A Metabolically Robust Building Block

The tertiary N,N-dimethylamide group is significantly more resistant to enzymatic hydrolysis by proteases and peptidases compared to primary or secondary amides.[5] Incorporating this moiety into a peptide or small molecule drug can dramatically increase its in-vivo half-life, a critical parameter for reducing dosing frequency and improving patient compliance. N-methylation has been shown to be beneficial for enhancing solubility and reducing undesired aggregation.[5]

Modulation of Pharmacokinetic Properties

As a modified amino acid, this compound can be used in prodrug strategies to enhance the absorption and distribution of a parent drug.[6] The primary amine provides a handle for conjugation, while the overall polarity, as indicated by its low LogP value, can be fine-tuned to optimize membrane permeability and interaction with drug transporters.

Role in Peptide and Peptidomimetic Design

In the development of peptide-based drugs, modifying the C-terminus is a common strategy to prevent degradation by carboxypeptidases. Converting the C-terminal carboxylate of a peptide to an N,N-dimethylamide is an effective C-capping strategy. This modification not only enhances stability but can also influence the peptide's conformation, potentially improving its binding affinity to biological targets like enzymes or receptors.[5]

Caption: Conceptual role in the drug discovery pipeline.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is achievable through robust and scalable chemical methods. The resulting compound provides a unique combination of a primary amine for further functionalization and a metabolically stable tertiary amide. These features allow for the rational design of drug candidates with improved pharmacokinetic profiles, positioning it as a key building block in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). Propanamide, 2-amino-N,N-dimethyl-. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). N1,N3-Dimethyl-beta-alaninamide hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.

-

SIELC Technologies. (2018). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]

-

PubMed. (1998). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Retrieved from [Link]

-

PubMed. (2015). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

-

PubMed Central. (2018). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

YouTube. (2023). N,N-Dimethylaniline, a molecule to dye for. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]

-

Next Peptide. (n.d.). 2-Amino-N,2-dimethylpropanamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N,2-Dimethylpropanamide. Retrieved from [Link]

-

Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]

-

MDPI. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. Retrieved from [Link]

Sources

- 1. This compound | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 2-amino-N,N-dimethylpropanamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Druggable Space and the Rise of Non-Proteinogenic Building Blocks

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional proteinogenic amino acid scaffolds. The exploration of non-proteinogenic amino acids offers a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates, addressing key challenges in drug discovery such as metabolic instability, poor bioavailability, and lack of target specificity. Among these valuable building blocks, 2-amino-N,N-dimethylpropanamide, a chiral, non-proteinogenic amino acid derivative, has emerged as a strategic asset. Its unique structural features provide a compelling combination of steric influence, hydrogen bonding capabilities, and metabolic robustness, making it an attractive component for the design of innovative peptidomimetics and small molecule drugs. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in medicinal chemistry, offering field-proven insights for its effective utilization in drug development programs.

Core Attributes of this compound: A Structural and Physicochemical Analysis

This compound, also known as N,N-dimethylalaninamide, is a derivative of the amino acid alanine. Its core structure features a primary amine at the α-carbon and a tertiary amide at the C-terminus. This seemingly simple modification of a natural amino acid imparts a unique set of properties that are highly advantageous in a medicinal chemistry context.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C5H12N2O | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| CAS Number | 124491-96-9 | Santa Cruz Biotechnology |

| Appearance | White crystal powder (hydrochloride salt) | ChemBK |

| Solubility | Soluble in water and organic solvents (hydrochloride salt) | ChemBK |

The N,N-dimethylation of the C-terminal amide bond is a key feature. This modification prevents the formation of hydrogen bonds at the amide nitrogen, which can significantly impact the conformational preferences of the molecule and its ability to cross biological membranes. Furthermore, the tertiary amide is generally more resistant to enzymatic cleavage by peptidases compared to primary or secondary amides, thereby enhancing the metabolic stability and in vivo half-life of drug candidates.[1]

The primary amine at the α-position serves as a crucial handle for further chemical modifications, allowing for its incorporation into larger molecules through standard peptide coupling or other amine-based chemistries. The stereochemistry at the α-carbon (available as both R and S enantiomers) provides an additional tool for optimizing target engagement and minimizing off-target effects.

Strategic Advantages in Drug Design: Why Choose this compound?

The decision to incorporate a non-proteinogenic building block like this compound into a drug candidate is driven by a desire to overcome specific challenges encountered during the drug discovery process. Here, we delineate the key advantages offered by this unique scaffold.

Enhancing Metabolic Stability

One of the most significant benefits of utilizing this compound is the enhanced resistance to enzymatic degradation. The tertiary amide bond is a poor substrate for many proteases that readily cleave primary and secondary amides. This increased metabolic stability can translate to a longer plasma half-life, reduced dosing frequency, and improved overall exposure of the drug.

Modulating Physicochemical Properties for Improved Pharmacokinetics

The N,N-dimethyl group can influence several key physicochemical properties that govern a drug's pharmacokinetic profile:

-

Solubility: The hydrochloride salt of this compound exhibits good solubility in water and organic solvents, which can be beneficial for formulation and absorption.[2]

-

Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the C-terminal end of the molecule. This can be strategically employed to fine-tune the overall lipophilicity of a drug candidate, which is a critical parameter for membrane permeability and oral bioavailability.

-

Reduced Hydrogen Bonding Potential: The tertiary amide lacks a hydrogen bond donor, which can reduce the propensity for forming strong intermolecular hydrogen bonds. This can lead to improved permeability across biological membranes, a key factor for oral absorption and distribution to target tissues.

Conformational Constraint and Target Engagement

The steric bulk of the N,N-dimethyl group can impose conformational constraints on the local peptide backbone or small molecule scaffold. This can be advantageous in pre-organizing the molecule into a bioactive conformation that is optimal for binding to its biological target. By reducing the entropic penalty of binding, this pre-organization can lead to higher binding affinity and potency.

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and the availability of starting materials. A common and efficient laboratory-scale synthesis starts from the corresponding N-protected alanine.

Synthesis of this compound Hydrochloride from N-Boc-Alanine

This protocol outlines a reliable method for the preparation of the hydrochloride salt of this compound, a stable and readily handled form of the building block.

Experimental Protocol:

Step 1: Amide Bond Formation

-

Dissolution: Dissolve N-Boc-L-alanine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: To the solution, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Coupling: Cool the reaction mixture to 0 °C and add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a gas bubbled through the solution) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-N,N-dimethylpropanamide.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the crude N-Boc-protected intermediate in a suitable solvent such as dioxane or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or gaseous HCl) in excess.

-

Precipitation: Stir the mixture at room temperature. The this compound hydrochloride will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum.

Sources

The Synthetic Potential of 2-Amino-N,N-dimethylpropanamide: A Technical Guide for Organic Chemists

Abstract

2-Amino-N,N-dimethylpropanamide, a chiral α-amino amide, stands as a versatile yet underutilized building block in the landscape of organic synthesis. Its unique structural motif, featuring a primary amine at a stereogenic center adjacent to a sterically accessible N,N-dimethylamide, offers a compelling platform for the construction of complex molecular architectures. This guide explores the untapped potential of this reagent, presenting a forward-looking analysis of its applications in asymmetric catalysis, heterocyclic synthesis, and as a chiral auxiliary. By examining the established reactivity of analogous α-amino amides and N,N-dialkylamides, we provide a technical roadmap for researchers, scientists, and drug development professionals to harness the synthetic utility of this compound.

Introduction: Unveiling a Versatile Chiral Building Block

The quest for novel and efficient synthetic methodologies is a perpetual driver in organic chemistry, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical and materials science applications. Chiral α-amino acids and their derivatives have long been recognized as privileged starting materials due to their ready availability and inherent chirality. Among these, this compound, also known as N,N-dimethylalaninamide, presents a unique combination of functional groups: a nucleophilic primary amine and a robust, yet reactive, tertiary amide. This duality, coupled with the chiral center at the α-position, positions it as a valuable tool for a variety of synthetic transformations. While direct literature on the extensive applications of this specific molecule is nascent, its potential can be confidently inferred from the well-documented reactivity of related structural classes. This guide will illuminate these potential applications, providing a theoretical and practical framework for its integration into modern synthetic workflows.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is paramount to its effective utilization. This compound is typically available as its hydrochloride salt, a white crystalline powder soluble in water and various organic solvents.[1] The free base can be readily generated in situ or isolated for specific applications.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 124491-96-9 |

| Appearance | White crystalline powder (hydrochloride salt) |

The synthesis of this compound can be achieved through standard amidation procedures, typically starting from N-protected alanine. A common route involves the coupling of Boc-Alanine with dimethylamine using a suitable coupling agent, followed by deprotection of the amine.

Potential Applications in Asymmetric Synthesis

The true potential of this compound lies in its application in asymmetric synthesis, where the inherent chirality of the molecule can be leveraged to induce stereoselectivity in a variety of transformations.

As a Precursor to Chiral Ligands for Transition Metal Catalysis

The primary amine of this compound serves as a versatile handle for the synthesis of novel chiral ligands. The ability to readily form Schiff bases, amides, or be reductively aminated allows for the facile introduction of various coordinating moieties. These ligands can then be employed in a range of transition-metal-catalyzed reactions.

Caption: Pathway to chiral N-heterocycles.

Construction of Fused Heterocyclic Systems

The amide nitrogen, although generally less nucleophilic, can participate in cyclization reactions under certain conditions, particularly after activation of the carbonyl group. This could open pathways to the synthesis of bicyclic or fused heterocyclic systems.

The N,N-Dimethylamide Moiety: A Handle for Further Functionalization

The tertiary amide of this compound is not merely a passive spectator group. It can be activated and transformed into other functional groups, further expanding the synthetic utility of this building block.

Reduction to Aldehydes or Alcohols

Reduction of the tertiary amide using reagents such as lithium aluminum hydride (LAH) would yield the corresponding chiral amino alcohol. Milder reducing agents could potentially afford the chiral amino aldehyde, a highly valuable synthetic intermediate.

Weinreb Amide-like Reactivity

While not a Weinreb amide, the N,N-dimethylamide can, under certain conditions with organometallic reagents, undergo addition to form a stable tetrahedral intermediate that can be subsequently hydrolyzed to a ketone. This provides a route to chiral α-amino ketones.

Conclusion and Future Outlook

This compound is a chiral building block with significant, yet largely unexplored, potential in organic synthesis. Its bifunctional nature, coupled with its ready availability, makes it an attractive candidate for the development of new synthetic methodologies. The applications outlined in this guide, based on established chemical principles and the reactivity of analogous compounds, provide a compelling case for its further investigation.

Future research should focus on the systematic exploration of this compound in the areas of:

-

Asymmetric Catalysis: The development and screening of novel chiral ligands derived from this scaffold.

-

Organocatalysis: A thorough evaluation of its efficacy as a primary amine organocatalyst.

-

Total Synthesis: Its application as a chiral building block in the synthesis of complex natural products and pharmaceuticals.

-

Medicinal Chemistry: The synthesis and biological evaluation of novel compounds incorporating the this compound motif.

By embracing the potential of this versatile reagent, the synthetic chemistry community can unlock new and efficient pathways to valuable chiral molecules, furthering the advancement of drug discovery and materials science.

References

-

Propanamide, 2-amino-N,N-dimethyl- - ChemBK. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

A Spectroscopic Guide to 2-amino-N,N-dimethylpropanamide: Elucidating Molecular Structure through NMR, IR, and MS

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. 2-amino-N,N-dimethylpropanamide, also known as N,N-dimethylalaninamide, is a compound of interest due to its structural relation to the amino acid alanine, suggesting potential applications in peptide synthesis and medicinal chemistry.[1] This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and scientists a detailed roadmap for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and validated through data from analogous compounds, ensuring a trustworthy and authoritative resource.

Molecular Structure and Properties

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C(=O)N(C)C)N | PubChem[1] |

| CAS Number | 13032-31-8 |

The structural formula of this compound is depicted below, providing a visual reference for the subsequent spectroscopic interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay (D1) of 1-5 seconds, and the spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Quartet | 1H | CH |

| ~2.9 | Singlet | 6H | N(CH₃)₂ |

| ~1.6 | Broad Singlet | 2H | NH₂ |

| ~1.2 | Doublet | 3H | CHCH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Amide) |

| ~50 | CH |

| ~37 | N(CH₃)₂ |

| ~20 | CHCH₃ |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The methine proton (CH) adjacent to the amino group is anticipated to appear as a quartet due to coupling with the neighboring methyl protons. The six protons of the two N-methyl groups are chemically equivalent and should produce a sharp singlet. The two protons of the primary amine group (-NH₂) are expected to give a broad singlet, with a chemical shift that can be dependent on concentration and the solvent used.[2] The three protons of the methyl group attached to the chiral center will appear as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule. The amide carbonyl carbon (C=O) will resonate at the lowest field (~175 ppm). The methine carbon (CH) is expected around 50 ppm, while the two equivalent N-methyl carbons will appear as a single peak around 37 ppm. The methyl carbon of the alanine backbone will be observed at the highest field (~20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1550 | Medium | N-H bend (primary amine) |

| ~1450 | Medium | C-H bend (aliphatic) |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine group. The presence of a strong absorption band around 1650 cm⁻¹ is a clear indicator of the amide carbonyl (C=O) stretching vibration, often referred to as the amide I band. The N-H bending vibration of the primary amine is expected to appear around 1550 cm⁻¹. Aliphatic C-H stretching and bending vibrations will be observed in their characteristic regions of 2950-2850 cm⁻¹ and ~1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would result in the molecular ion (M⁺˙) and more extensive fragmentation.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 117 | [M+H]⁺ |

| 116 | [M]⁺˙ |

| 72 | [CH₃CH(NH₂)C=O]⁺ or [C(=O)N(CH₃)₂]⁺ |

| 44 | [CH₃CHN]⁺ |

Interpretation of Mass Spectrum

The ESI mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 117. Under EI conditions, the molecular ion peak [M]⁺˙ would be observed at m/z 116.

A plausible fragmentation pathway is initiated by the cleavage of the C-C bond between the carbonyl group and the alpha-carbon. This can lead to the formation of characteristic fragment ions.

Figure 2: Proposed mass spectrometry fragmentation pathway.

The fragmentation of N,N-dimethylated amino acid derivatives often involves the loss of the dimethylamino group or cleavage adjacent to the carbonyl group.[3] A key fragment would be the immonium ion resulting from the cleavage of the bond between the alpha-carbon and the carbonyl carbon, leading to a fragment with an m/z of 44. Another significant fragment at m/z 72 could correspond to the dimethylcarbamoyl cation. The analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound in their scientific endeavors. The presented protocols and interpretations are based on fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

-

PubChem. N,N-diethyl-2,2-dimethylpropanamide. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

NIST Chemistry WebBook. Propanamide, N,N-dimethyl-. Available at: [Link]

-

Chary, V. N., Reddy, B. S., et al. (2015). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 50(5), 775-781. Available at: [Link]

Sources

2-amino-N,N-dimethylpropanamide hydrochloride salt properties

An In-Depth Technical Guide to 2-amino-N,N-dimethylpropanamide Hydrochloride

Introduction

This compound hydrochloride is a derivative of the amino acid alanine, characterized by a primary amine and a dimethylated amide functional group. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, applications, and analytical methodologies, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The fundamental properties of this compound hydrochloride are critical for its application in synthesis and formulation. These properties are summarized below. It is important to note that while the core structure is this compound, commercial availability often specifies stereoisomers, such as the (R)-enantiomer.

Chemical Structure

Caption: Chemical structure of this compound hydrochloride.

Core Data Summary

A compilation of key identifying and physical data is presented in the table below. Note that some properties may be specific to a particular stereoisomer, as indicated by the CAS number.

| Property | Value | Reference(s) |

| IUPAC Name | This compound hydrochloride | [1] |

| CAS Number | 1384435-39-5 ((R)-isomer) | [2][3] |

| 84827-06-5 (isomer unspecified) | [4] | |

| Molecular Formula | C₅H₁₃ClN₂O | [2][3] |

| Molecular Weight | 152.62 g/mol | [2][3][5] |

| Appearance | White crystal powder | [6] |

| Melting Point | 139-141°C | [6] |

| Solubility | Soluble in water | [6][7] |

| SMILES | CC(=O)N(C)C.Cl ((R)-isomer) | [2] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound hydrochloride is typically achieved through multi-step processes starting from readily available amino acids or their derivatives. A common strategy involves the protection of the amino group, followed by amide formation, and concluding with deprotection to yield the final hydrochloride salt.

One documented approach begins with Boc-protected glycine (Boc-Gly-OH).[8] This method involves:

-

Amide Formation (Ammonolysis): The carboxylic acid of the protected amino acid is activated, often using a coupling agent like EDC/HCl in the presence of HOBt, and then reacted with dimethylamine to form the N,N-dimethylamide.

-

Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the primary amine.

This sequence ensures that the primary amine does not interfere with the amide bond formation step. The choice of the Boc group is strategic due to its stability under the conditions required for amidation and its facile removal with acid.

Caption: Generalized workflow for the synthesis of this compound HCl.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups:

-

Primary Amine (-NH₂): This group is nucleophilic and serves as the main site for derivatization. It readily participates in reactions such as acylation to form new amides, alkylation, and Schiff base formation with aldehydes and ketones.

-

Amide (-C(=O)N(CH₃)₂): The tertiary amide is generally stable. However, it can be hydrolyzed back to a carboxylic acid under harsh acidic or basic conditions, or reduced to an amine using strong reducing agents like lithium aluminum hydride.

The hydrochloride salt form ensures the amine is protonated, rendering it non-nucleophilic. To utilize the amine's reactivity, a base is typically added to the reaction mixture to generate the free amine in situ.

Applications in Research and Development

The structural features of this compound hydrochloride make it a valuable intermediate in several areas of chemical research.

-

Pharmaceutical Synthesis: It is a key building block for creating more complex molecules with potential biological activity. For instance, related glycinamide derivatives are used to synthesize Lp-PLA₂ enzyme inhibitors, which are investigated for the treatment of atherosclerosis.[8] Its chiral nature (when using a specific enantiomer) is particularly crucial in drug development, where stereochemistry often dictates efficacy and safety.

-

Agrochemicals: N-alkylaminoacetamide compounds, which can be synthesized from this precursor, have applications as agricultural fungicides.[8] The N,N-dimethylpropanamide moiety can be incorporated into larger structures to modulate properties like solubility, stability, and biological target affinity.

-

Fine Chemical Industry: Beyond specific applications, it serves as a versatile starting material for producing a variety of fine chemicals and specialized polymers.[9] The ability to selectively react at the primary amine allows for controlled, stepwise molecular construction.

Analytical Methodologies

A robust analytical framework is essential for verifying the identity, purity, and quantity of this compound hydrochloride. A multi-technique approach is typically employed.

Caption: A typical analytical workflow for the characterization of the target compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the alpha-proton, the alpha-methyl protons (as a doublet), the N-H protons of the primary amine (often a broad singlet), and two singlets for the non-equivalent N-methyl groups of the amide.

-

¹³C NMR: Key signals would include the carbonyl carbon, the alpha-carbon, the alpha-methyl carbon, and the two N-methyl carbons.[10]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z value reflecting the molecular weight of the free amine (116.16 g/mol ).[1][11]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine, C-H stretches from the alkyl groups, and a strong C=O stretch from the tertiary amide group.

Chromatographic and Titrimetric Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the compound and quantifying it against a reference standard.[12]

-

Argentometric Titration: This classical titrimetric method can be used to determine the exact content of the hydrochloride salt. It involves titrating the chloride ions with a standardized solution of silver nitrate.[12]

Experimental Protocol: Argentometric Titration for Hydrochloride Content

This protocol provides a reliable method for quantifying the chloride content, thereby confirming the stoichiometry of the hydrochloride salt.

-

Preparation of Standard Solution: Prepare a 0.1 M silver nitrate (AgNO₃) solution and standardize it against a primary standard (e.g., sodium chloride).

-

Sample Preparation: Accurately weigh approximately 100-150 mg of this compound hydrochloride into a clean beaker. Dissolve the sample in 50 mL of deionized water.

-

Titration:

-

Place the beaker on a magnetic stirrer and immerse a calibrated silver electrode and a reference electrode connected to a potentiometer.

-

Titrate the sample solution with the standardized 0.1 M AgNO₃ solution, adding the titrant in small increments, especially near the equivalence point.

-

Record the potential (in mV) after each addition. The endpoint is the point of maximum inflection on the titration curve (determined via the first or second derivative).

-

-

Calculation: The percentage of HCl is calculated using the volume of AgNO₃ consumed at the endpoint, its molarity, the sample weight, and the molecular weight of HCl.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed (H302).[5][13]

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[14][15]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[14][15]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound hydrochloride is a foundational building block with significant utility for the scientific research community. Its well-defined physicochemical properties, predictable reactivity, and versatile nature make it an important intermediate in the synthesis of high-value compounds in the pharmaceutical and agrochemical sectors. A thorough understanding of its characteristics, coupled with appropriate analytical validation and safe handling practices, enables researchers to effectively leverage this compound in the development of novel chemical entities.

References

- AChemBlock. (n.d.). This compound hydrochloride 95%.

- ChemBK. (2024). Propanamide, 2-amino-N,N-dimethyl-.

- BLDpharm. (n.d.). 1384435-39-5|(R)-2-Amino-N,N-dimethylpropanamide hydrochloride.

- LGC Standards. (n.d.). This compound-d6 Hydrochloride.

- Benchchem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride.

- BLDpharm. (n.d.). 84827-06-5|2-Amino-N,2-dimethylpropanamide hydrochloride.

- PubChem. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. (CID 53409047).

- Matrix Scientific. (n.d.). 38215-73-5 Cas No. | 2-Amino-N-methylpropanamide hydrochloride.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-N,2-dimethylpropanamide hydrochloride.

- Fisher Scientific. (2024). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-AMino-N,N-diMethyl-propanaMide HCl.

- Chemical Label. (n.d.). (2R)-2-amino-N,N-dimethylpropanamide hydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 856984-10-6(2-amino-N,N-diethylpropanamide hydrochloride) Product Description.

- Biosynth. (n.d.). 2-Amino-N,2-dimethylpropanamide hydrochloride.

- Benchchem. (n.d.). Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay.

- PubChem. (n.d.). This compound. (CID 12653781).

- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride.

- CAMEO Chemicals. (n.d.). 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE.

- WorldOfChemicals. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis.

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

- Chemsrc. (n.d.). N,N-Dimethylpropanamide.

- CDC Stacks. (2002). A Sampling and Analysis Method for Two Amino Alcohols.

- ResearchGate. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds.

- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.

- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.

- ResearchGate. (2022).

- figshare. (2024).

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087).

- Semantic Scholar. (2015).

- Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids.

Sources

- 1. This compound | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 1384435-39-5 | AChemBlock [achemblock.com]

- 3. 1384435-39-5|(R)-2-Amino-N,N-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. 84827-06-5|2-Amino-N,2-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. chemical-label.com [chemical-label.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

stability and storage conditions for 2-amino-N,N-dimethylpropanamide

An In-depth Technical Guide to the Stability and Storage of 2-amino-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in various synthetic applications. The integrity and purity of this compound are paramount for the success of downstream processes, making a thorough understanding of its stability and optimal storage conditions essential. This guide provides a detailed examination of the factors influencing the stability of this compound, including its inherent chemical liabilities, susceptibility to environmental factors, and potential degradation pathways. We will explore the scientific rationale behind recommended storage and handling protocols, and provide a comprehensive methodology for researchers to conduct their own stability assessments.

Introduction and Molecular Profile

This compound, a derivative of the amino acid alanine, features two key functional groups: a primary amine at the alpha-position and a tertiary amide. This dual functionality makes it a versatile building block in organic synthesis.[1] However, these same functional groups are the primary sites of potential chemical degradation. Understanding the reactivity of the amine and the stability of the amide bond is the foundation for preserving the compound's integrity.

Caption: Molecular structure of this compound.

This guide serves as a technical resource for professionals who require reliable, high-purity this compound for their research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties is essential for proper handling and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₁₂N₂O | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Appearance | White crystal powder | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| CAS Number | 124491-96-9 | [3] |

Chemical Stability Profile

The molecule's stability is governed by the chemical reactivity of its primary amine and tertiary amide functional groups. Under recommended storage conditions, the compound is stable.[4] However, deviation from these conditions can lead to degradation.

Amide Hydrolysis

The amide bond is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. This reaction can be catalyzed by both acid and base, cleaving the amide bond to yield 2-aminopropanoic acid (alanine) and dimethylamine.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This pathway is generally more facile for amides than the acid-catalyzed route.

Given the presence of the basic amino group, the local pH environment can influence this process. For researchers using this compound in buffered solutions, careful consideration of the pH is critical to prevent unintended degradation.

Oxidative Degradation

The primary amine group is a potential site for oxidation. Strong oxidizing agents can react with the amine, leading to a variety of degradation products and compromising the sample's purity.[4][5] This reactivity is the basis for the incompatibility with strong oxidizers.

Thermal Decomposition

While stable at room temperature, exposure to extremes of temperature should be avoided.[4] High temperatures provide the activation energy needed to overcome reaction barriers, accelerating hydrolysis and potentially leading to other decomposition pathways. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[4]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound.

Storage

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] The general recommendation is room temperature.[4][6] For long-term storage, refrigeration (0-8 °C) can also be considered to minimize any potential slow degradation over time.[7]

Handling

-

Atmosphere: Handle in an inert atmosphere where possible to minimize contact with atmospheric moisture and oxygen.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4][5]

-

Light: Avoid exposure to direct sunlight and strong light sources to prevent potential photolytic degradation.[4]

-

Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times.[1] Work in a well-ventilated area or a fume hood to avoid inhalation.[4]

| Condition | Recommended | To Be Avoided | Rationale |

| Temperature | Room Temperature (or 0-8 °C) | Extremes of temperature, heat sources | Prevents thermal decomposition and accelerates degradation kinetics.[4] |

| Atmosphere | Dry, well-ventilated area | High humidity | The compound is soluble in water; moisture can promote hydrolysis.[1][4] |

| Light | Store in the dark or in an opaque container | Direct sunlight | Prevents potential photolytic degradation pathways.[4] |

| Chemical Contact | Inert materials | Strong oxidizing agents, strong bases | Prevents oxidative degradation and base-catalyzed hydrolysis.[4][5] |

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical experiment to identify potential degradation products and pathways, providing a comprehensive understanding of a compound's stability profile. This protocol serves as a template for researchers.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂), 30%

-

Class A volumetric flasks, pipettes

-

pH meter

-

HPLC system with UV or PDA detector

Methodology:

Caption: Experimental workflow for a forced degradation study.

Step 1: Preparation of Stock Solution

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

Step 2: Application of Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature and monitor over time (e.g., sample at 2, 8, 24 hours). Neutralize with acid before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for 48 hours. Dissolve in the initial solvent before analysis.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Step 3: Sample Analysis

-

At each designated time point, withdraw an aliquot of the stressed sample.

-

If necessary, neutralize the acid and base-stressed samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.[8] High-performance liquid chromatography is ideal for separating the parent compound from potential degradation products.[8]

Step 4: Data Interpretation

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation by the loss of the parent peak area.

-

Observe the formation and relative area of any new peaks, which represent degradation products.

-

Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[9]

Conclusion

The chemical integrity of this compound is contingent upon a clear understanding of its inherent stability and careful control of its environment. The primary degradation risks are hydrolysis of the amide bond, particularly under non-neutral pH conditions, and oxidation of the primary amine. By adhering to the recommended storage conditions—specifically, maintaining a cool, dry, and dark environment and avoiding contact with incompatible materials like strong oxidizers—researchers can ensure the compound's purity and reliability for its intended applications. The provided forced degradation protocol offers a robust framework for scientists to proactively assess stability and validate handling procedures within their specific experimental contexts.

References

-

ChemBK. Propanamide, 2-amino-N,N-dimethyl-. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(2-aminoethyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link]

-

Angene Chemical. (2024, August 27). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide. Available from: [Link]

-

Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. Available from: [Link]

-

LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-AMino-N,N-diMethyl-propanaMide HCl | 1219200-57-3 [chemicalbook.com]

- 7. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-amino-N,N-dimethylpropanamide

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis and application of novel chemical entities are paramount. Among these, 2-amino-N,N-dimethylpropanamide, a versatile building block, presents both significant opportunities and inherent risks. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate these risks, ensuring a secure and productive research environment. This document moves beyond a simple checklist, delving into the causality behind safety protocols and offering field-proven insights for the safe and effective use of this compound.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the foundation of safe laboratory practice.

Chemical Identity:

-

IUPAC Name: this compound[1]

-

CAS Number: 124491-96-9[1]

-

Molecular Formula: C₅H₁₂N₂O[1]

-

Molecular Weight: 116.16 g/mol [1]

-

Synonyms: N¹,N¹-dimethylalaninamide[1]

Physicochemical Data Summary:

| Property | Value/Information | Source |

| Appearance | Likely a solid, as the hydrochloride is a white crystalline powder. | [2] |

| Melting Point | Not available for the free base. The hydrochloride salt has a melting point of 139-141°C. | [2] |

| Boiling Point | Not available. | |

| Solubility | The hydrochloride salt is soluble in water and organic solvents. The free base is expected to have some solubility in water and good solubility in organic solvents. | [2] |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents. | [3] |

Hazard Identification and GHS Classification

Based on data for the hydrochloride salt and related compounds, this compound should be handled as a hazardous substance.

GHS Hazard Statements:

-

H302: Harmful if swallowed. (Based on a related compound)[6]

Signal Word: Warning[7]

Hazard Pictograms:

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the solid to prepare solutions or when heating, must be conducted in a properly functioning chemical fume hood.[8] This is the primary barrier to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[8]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling amines.[8] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[8]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Protective Clothing: For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls should be worn.[8]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10] A formal respiratory protection program, including fit testing, is required.

Diagram: PPE Donning and Doffing Procedure

Caption: Sequential process for correctly donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[9]

-

Hygienic Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][9] Do not eat, drink, or smoke in the laboratory.

-

Weighing: When weighing the solid, use a balance in a ventilated enclosure or a fume hood.

-

Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

Storage

-

Container: Store in a tightly closed, properly labeled container.[9][10]

-

Location: Keep in a cool, dry, and well-ventilated area.[9][10]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[3]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[3][9]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][10]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Accidental Release Measures

The response to a spill will depend on its size and location.

-

Minor Spill (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If the substance is volatile or creates dust, evacuate the entire laboratory and close the doors.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Diagram: Spill Response Decision Tree

Sources

- 1. This compound | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemical-label.com [chemical-label.com]

- 6. N-(2-aminoethyl)-2,2-dimethylpropanamide | C7H16N2O | CID 12841725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]

- 8. angenechemical.com [angenechemical.com]

- 9. aksci.com [aksci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: A Protocol for the Incorporation of 2-Amino-N,N-dimethylpropanamide into Synthetic Peptides

Abstract & Introduction

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the creation of peptidomimetics with enhanced stability, constrained conformations, and novel biological activities. Among these, α,α-disubstituted amino acids are of significant interest. 2-amino-N,N-dimethylpropanamide, a derivative of aminoisobutyric acid (Aib), is a prime example. Its gem-dimethyl group at the α-carbon restricts the conformational freedom of the peptide backbone, often promoting helical secondary structures.[1][2] This conformational rigidity can enhance binding affinity to biological targets and, crucially, provides steric shielding that significantly increases resistance to enzymatic degradation by proteases.[3][4]

However, the very feature that imparts these desirable properties—the sterically hindered α-carbon—presents a formidable challenge during chemical synthesis.[5] Standard peptide coupling conditions are often inefficient, leading to low yields, incomplete reactions, and the formation of deletion sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptide sequences using optimized Solid-Phase Peptide Synthesis (SPPS) protocols. We will delve into the causality behind the synthetic challenges and present a robust, field-proven methodology using modern coupling reagents to overcome them.

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for its effective use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 124491-96-9 | [7] |

| Molecular Formula | C₅H₁₂N₂O | [6][7] |

| Molecular Weight | 116.16 g/mol | [6][7] |

| Appearance | Typically a white crystalline powder (as HCl salt) | [8] |

| Solubility (HCl Salt) | Soluble in water and organic solvents | [8] |

The Mechanistic Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this compound is the severe steric hindrance around its α-amino group. The two methyl groups flank the nucleophilic nitrogen, creating a crowded environment that physically blocks the approach of an activated carboxylic acid from the incoming amino acid. This drastically reduces the rate of the desired acylation reaction.[5][9] Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient to drive the reaction to completion.[9]

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocols

This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.

Materials and Reagents

-

Resin: Rink Amide or pre-loaded Wang resin (select based on desired C-terminus: amide or acid).

-

Amino Acids: Fmoc-protected amino acids, including the N-terminal protected version of this compound (Fmoc-Aib(NMe₂)-OH). If not commercially available, it must be synthesized prior to use.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or a similar cocktail appropriate for the peptide's side-chain protecting groups.

-

Precipitation/Washing: Cold diethyl ether.

-

Equipment: SPPS reaction vessel, shaker, nitrogen line for agitation/drying, HPLC for purification.

Protocol: Incorporation of this compound

This protocol details the critical coupling cycle for adding this compound to a growing peptide chain on the solid support.

Step 1: Resin Preparation and N-terminal Deprotection

-

Place the peptide-resin from the previous cycle into the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 10 mL).

-

Add 10 mL of 20% piperidine in DMF to the resin.

-

Agitate at room temperature for 5 minutes. Drain.

-

Add a fresh 10 mL of 20% piperidine in DMF. Agitate for an additional 15 minutes.

-

Drain the deprotection solution. Wash the resin extensively with DMF (5 x 10 mL) to ensure complete removal of piperidine. [10] Step 2: Activation of Fmoc-2-amino-N,N-dimethylpropanamide Causality: This pre-activation step is crucial. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack even by a hindered amine. [11]DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and facilitate the reaction.

-

In a separate vial, dissolve Fmoc-2-amino-N,N-dimethylpropanamide (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 5 mL of DMF.

-

Add DIPEA (8 eq., 0.8 mmol) to the solution.

-

Allow the activation mixture to stand for 2-5 minutes at room temperature. The solution may change color.

Step 3: Coupling to the Resin-Bound Peptide

-

Drain the final DMF wash from the deprotected peptide-resin.

-

Immediately add the entire activation mixture from Step 2 to the resin.

-

Agitate the mixture using nitrogen bubbling or mechanical shaking.

-

Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature. For particularly difficult sequences, this time can be extended to 4 hours or overnight. [12] Step 4: Washing and Monitoring

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF again (3 x 10 mL).

-

Monitoring: The standard Kaiser test is unreliable for detecting unreacted secondary amines and highly hindered primary amines. It will likely give a false negative (yellow/brown beads). [10]It is best practice to assume the reaction may be incomplete and proceed directly to a second coupling.

Step 5: Double Coupling (Recommended) Trustworthiness: A double coupling is a self-validating step that ensures the highest possible yield for this difficult acylation, minimizing the risk of deletion sequences which are difficult to separate during purification.

-

Repeat Step 2 to prepare a fresh activation solution.

-

Repeat Step 3, adding the new activation solution to the same resin and allowing it to react for another 2 hours.

-

Repeat the washing procedure from Step 4.

Step 6: Capping (Optional but Recommended) If any amines remain unreacted after double coupling, capping them prevents them from reacting in subsequent cycles.

-

Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Wash the resin thoroughly to prepare for the next synthesis cycle.

Troubleshooting and Best Practices

| Problem | Probable Cause | Recommended Solution |

| Low Coupling Yield | Insufficient activation; reaction time too short; steric hindrance. | Use a high-potency coupling reagent like HATU or PyAOP. [9]Perform a double coupling as standard practice. Extend coupling times to 2-4 hours per coupling. |

| Peptide Aggregation | Inter-chain hydrogen bonding, especially in longer or hydrophobic sequences. | Use resins with good swelling properties (e.g., NovaSyn® TG). [12]Incorporate "structure-breaking" elements like pseudoproline dipeptides in the sequence if possible. [12]Wash with chaotropic salt solutions (e.g., 0.8 M LiCl in DMF). |

| Racemization | Over-activation or prolonged exposure to base. | While less of a concern for the achiral this compound, be mindful when coupling the next amino acid. Using HATU with a base like DIPEA or collidine generally minimizes racemization. [13] |

| Deletion Sequences | Incomplete coupling and failure to cap unreacted amines. | Always perform a double coupling for this residue. Implement a capping step after the coupling is complete to block unreacted N-termini. |

Safety Precautions

All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

DMF, Piperidine, DIPEA: These are irritants and can be harmful if inhaled or absorbed through the skin. [14][15]* TFA: Highly corrosive and toxic. Must be handled with extreme care in a fume hood.

-

HATU: While stable, it is a potent chemical. Avoid inhalation of dust and skin contact.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion